molecular formula C7H16N2O2 B1385874 3-[(3-Methoxypropyl)amino]propanamide CAS No. 1040687-85-1

3-[(3-Methoxypropyl)amino]propanamide

Cat. No. B1385874
M. Wt: 160.21 g/mol
InChI Key: LPTDXAZAYMWSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methoxypropyl)amino]propanamide is a biochemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.21 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-[(3-Methoxypropyl)amino]propanamide consists of a propionamide backbone with a methoxypropyl group attached to one of the nitrogen atoms . The SMILES representation of the molecule is COCCCNCCC(=O)N .

Scientific Research Applications

  • Proteomics Research

    • Summary of Application : “3-[(3-Methoxypropyl)amino]propanamide” is a biochemical used in proteomics research .
    • Results or Outcomes : The specific results or outcomes from the use of this compound in proteomics research are not provided in the source .
  • Antioxidant and Anticancer Activity Research

    • Summary of Application : Derivatives of “3-[(3-Methoxypropyl)amino]propanamide” have been studied for their antioxidant and anticancer activities .
    • Methods of Application : The antioxidant activity of the synthesized compounds was screened by DPPH radical scavenging method . Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
    • Results or Outcomes : The antioxidant activity of certain derivatives has been tested to be approximately 1.4 times higher than that of a well-known antioxidant ascorbic acid . In general, the tested compounds were more cytotoxic against U-87 than MDA-MB-231 cell line .

properties

IUPAC Name

3-(3-methoxypropylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-11-6-2-4-9-5-3-7(8)10/h9H,2-6H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTDXAZAYMWSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxypropyl)amino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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